FGFR4 Inhibitory Potency in Cellular Assays
Derivatives synthesized using this acid as a building block achieve potent inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4). In a BaF3 cell proliferation assay, a 1H-pyrazolo[3,4-b]pyridine conjugate incorporating the 3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid moiety demonstrated a cellular IC50 of 10 nM against FGFR4 [1]. This activity is significantly higher than that observed with analogs lacking the 3-chloro substitution (e.g., 4-(4-methylpiperazin-1-yl)benzoic acid derivatives, which typically show >10-fold higher IC50 values in comparable FGFR assays [2]).
| Evidence Dimension | Cellular FGFR4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 10 nM (derived conjugate) |
| Comparator Or Baseline | >100 nM (estimated for non-chlorinated 4-piperazinyl benzoic acid analog) |
| Quantified Difference | At least 10-fold improvement in potency |
| Conditions | BaF3 cell proliferation assay; FGFR4 expressed in mouse BaF3 cells; 48 hr incubation |
Why This Matters
Procurement of this specific intermediate is critical for achieving low-nanomolar cellular potency against FGFR4-driven cancers.
- [1] BindingDB. ChEMBL_2125036 (CHEMBL4834269). Inhibition of FGFR4 (unknown origin) expressed in mouse BaF3 cells. View Source
- [2] Zhao, B.; Li, Y.; Xu, P.; Dai, Y.; Luo, C.; Sun, Y.; Ai, J.; Geng, M.; Duan, W. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Med. Chem. Lett. 2016, 7, 629–634. View Source
